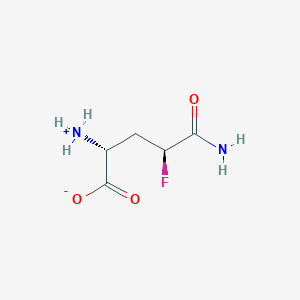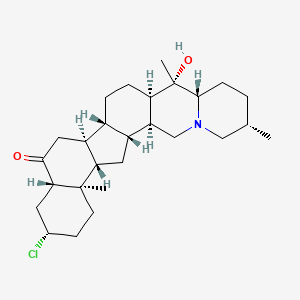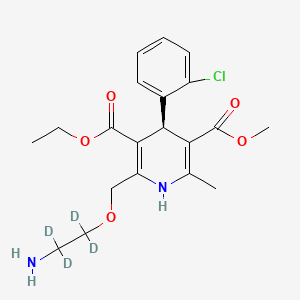![molecular formula C₂₇H₄₄N₈O₆S₂ B1146619 2,2'-Methylene Bis[Ranitidine] CAS No. 207592-21-0](/img/structure/B1146619.png)
2,2'-Methylene Bis[Ranitidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The formation of NDMA in ranitidine can occur through various synthetic routes and reaction conditions. One proposed mechanism involves the breakdown of ranitidine in the acidic gastric environment to form dimethylamine (DMA), which then undergoes nitrosation with nitrites to form NDMA . Industrial production methods for detecting NDMA in ranitidine involve sensitive and robust analytical techniques such as LC-MS/MS .
Chemical Reactions Analysis
2,2'-Methylene Bis[Ranitidine] undergoes several types of chemical reactions, including:
Oxidation: NDMA can be oxidized to form nitrite and nitrate ions.
Reduction: NDMA can be reduced to form dimethylamine.
Substitution: NDMA can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include acidic environments, nitrites, and reducing agents.
Scientific Research Applications
2,2'-Methylene Bis[Ranitidine] has several scientific research applications, including:
Chemistry: NDMA is used as a model compound for studying nitrosamine formation and degradation.
Biology: NDMA is used in toxicology studies to understand its carcinogenic and genotoxic effects.
Medicine: NDMA is studied for its potential health risks and regulatory implications in pharmaceutical products.
Industry: NDMA detection and quantification are critical for ensuring the safety and quality of pharmaceutical products
Mechanism of Action
The mechanism by which 2,2'-Methylene Bis[Ranitidine] exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. NDMA is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA . This process can result in mutagenic and carcinogenic effects .
Comparison with Similar Compounds
2,2'-Methylene Bis[Ranitidine] can be compared with other similar nitrosamine compounds, such as:
N-nitrosodiethylamine (NDEA): Similar to NDMA, NDEA is a nitrosamine impurity with carcinogenic properties.
N-nitrosodiisopropylamine (NDIPA): Another nitrosamine impurity found in pharmaceutical products.
N-nitrosodibutylamine (NDBA): A nitrosamine impurity with similar genotoxic effects. 2,2'-Methylene Bis[Ranitidine] is unique due to its specific formation from ranitidine and its significant regulatory impact on ranitidine products.
Properties
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






